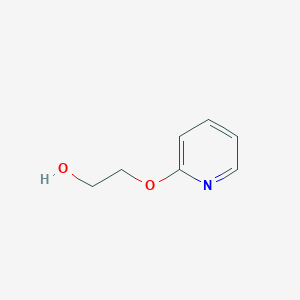

2-(ピリジン-2-イルオキシ)エタノール

概要

説明

2-(Pyridin-2-yloxy)ethanol is an organic compound that features a pyridine ring attached to an ethoxy group

科学的研究の応用

2-(Pyridin-2-yloxy)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary target of 2-(Pyridin-2-yloxy)ethanol is carboxylic acids, specifically methacrylic acid (MAA). It acts as a protecting group for these acids, which can be selectively removed after polymerization .

Mode of Action

2-(Pyridin-2-yloxy)ethanol interacts with its targets by forming a protective layer around the carboxylic acids. This protective layer can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C . It is stable under acidic conditions and resists catalytic hydrogenolysis .

Biochemical Pathways

The compound affects the polymerization pathway of methacrylic acid. After the polymerization process, the 2-(Pyridin-2-yloxy)ethanol protective group can be readily cleaved by chemical or thermal treatment, yielding poly(methacrylic acid) segments .

Pharmacokinetics

Its stability under acidic conditions and resistance to catalytic hydrogenolysis suggest that it may have good stability and resistance to metabolic breakdown .

Result of Action

The result of 2-(Pyridin-2-yloxy)ethanol’s action is the formation of poly(methacrylic acid) segments after the removal of the protective group. This process allows for controlled polymerization of methacrylic acid .

Action Environment

The action of 2-(Pyridin-2-yloxy)ethanol is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and can be removed under alkaline conditions or at temperatures at or above 110 °C .

生化学分析

Biochemical Properties

2-(Pyridin-2-yloxy)ethanol plays a significant role in biochemical reactions, particularly as a protecting group for carboxylic acids. It can be selectively removed under specific conditions, making it useful in synthetic chemistry . This compound interacts with enzymes and proteins involved in these reactions, such as those catalyzing the cleavage of protecting groups. The nature of these interactions often involves the formation of stable intermediates that can be subsequently removed under alkaline or thermal conditions .

Cellular Effects

The effects of 2-(Pyridin-2-yloxy)ethanol on various cell types and cellular processes are still under investigation. It is known to influence cell function by acting as a protecting group in synthetic pathways, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in protecting carboxylic acids can impact the synthesis of proteins and other biomolecules, thereby influencing cellular processes .

Molecular Mechanism

At the molecular level, 2-(Pyridin-2-yloxy)ethanol exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group for carboxylic acids, forming stable intermediates that can be cleaved under alkaline or thermal conditions . This mechanism involves the inhibition or activation of enzymes responsible for the cleavage of protecting groups, leading to changes in gene expression and other cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-2-yloxy)ethanol change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be selectively removed under alkaline or thermal conditions . Long-term studies have shown that it remains effective as a protecting group for extended periods, but its stability can be compromised under specific conditions, leading to degradation and loss of function .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-2-yloxy)ethanol in animal models vary with different dosages. At low doses, it functions effectively as a protecting group without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.

Metabolic Pathways

2-(Pyridin-2-yloxy)ethanol is involved in metabolic pathways related to the protection and subsequent cleavage of carboxylic acids. It interacts with enzymes such as esterases and hydrolases, which facilitate its removal under specific conditions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(Pyridin-2-yloxy)ethanol is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its protective effects . The distribution of the compound can affect its localization and accumulation, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of 2-(Pyridin-2-yloxy)ethanol is primarily determined by its role as a protecting group. It is directed to specific compartments or organelles where it can protect carboxylic acids during synthetic processes . Targeting signals and post-translational modifications may also play a role in directing the compound to its site of action, affecting its activity and function.

準備方法

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of 2-(Pyridin-2-yloxy)ethanol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

化学反応の分析

Types of Reactions: 2-(Pyridin-2-yloxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Pyridine-2-carboxylic acid.

Substitution: Various substituted pyridine derivatives.

Esterification: Pyridine-2-yloxy ethyl esters.

類似化合物との比較

2-(Pyridin-2-yl)ethanol: Similar structure but lacks the ethoxy group.

2-(Pyridin-2-yl)methanol: Contains a methanol group instead of an ethoxy group.

2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group instead of an ethoxy group.

Uniqueness: 2-(Pyridin-2-yloxy)ethanol is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

生物活性

2-(Pyridin-2-yloxy)ethanol, a compound characterized by a pyridine ring attached to an ethoxy group, has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 165.19 g/mol. This article explores the biological activity of 2-(pyridin-2-yloxy)ethanol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that 2-(pyridin-2-yloxy)ethanol exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anti-fibrotic Effects : In a series of experiments involving novel derivatives synthesized from 2-(pyridin-2-yloxy)ethanol, certain compounds demonstrated superior anti-fibrotic activity compared to established drugs like Pirfenidone. For instance, specific derivatives achieved IC50 values of approximately 45.69 μM and 45.81 μM, indicating strong anti-fibrotic potential.

- Interactions with Biological Systems : The compound's interactions with various receptors and enzymes have been explored, revealing insights into its mechanism of action and potential applications in drug development.

The exact mechanisms through which 2-(pyridin-2-yloxy)ethanol exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

- Enzymatic Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Interaction : Its structural properties allow it to interact with various biological receptors, which could mediate its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(pyridin-2-yloxy)ethanol, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(Pyridin-3-yloxy)ethanol | CHNO | Variation in oxygen position affects reactivity | Potential anti-inflammatory effects |

| 4-(Pyridin-2-yloxy)butanol | CHNO | Longer carbon chain for different solubility properties | Limited data on biological activity |

| Ethyl 2-(pyridin-2-yloxy)acetate | CHNO | Contains ester functional group enhancing lipophilicity | Moderate antimicrobial activity |

| N,N-Diethyl-2-(pyridin-2-yloxy)ethanamine | CHNO | Contains amine functionality affecting biological activity | Potential neuroactive properties |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(pyridin-2-yloxy)ethanol:

- Anti-fibrotic Study : A study involving the synthesis of novel derivatives showed that many compounds derived from 2-(pyridin-2-yloxy)ethanol exhibited enhanced anti-fibrotic effects compared to traditional treatments. This suggests that further exploration could lead to new therapies for conditions like liver fibrosis.

- Inflammation Modulation : In vitro studies demonstrated that 2-(pyridin-2-yloxy)ethanol could reduce inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.

特性

IUPAC Name |

2-pyridin-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBOVIXFWKGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480880 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56446-64-1 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。